2-Bromo-6-(diethylamino)benzaldehyde

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Chemosensitization

2-Bromo-6-(diethylamino)benzaldehyde (CAS 1375069-10-5) is an ortho,ortho-disubstituted aromatic aldehyde building block (C₁₁H₁₄BrNO, MW 256.14) bearing an electron-withdrawing bromo substituent and an electron-donating diethylamino group on the same benzene ring. This substitution pattern is structurally distinct from more common mono-substituted analogs such as 2-bromobenzaldehyde (CAS 6630-33-7) and 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8), offering differentiated reactivity for both cross-coupling and condensation chemistries.

Molecular Formula C11H14BrNO
Molecular Weight 256.143
CAS No. 1375069-10-5
Cat. No. B581710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(diethylamino)benzaldehyde
CAS1375069-10-5
Molecular FormulaC11H14BrNO
Molecular Weight256.143
Structural Identifiers
SMILESCCN(CC)C1=C(C(=CC=C1)Br)C=O
InChIInChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-5-6-10(12)9(11)8-14/h5-8H,3-4H2,1-2H3
InChIKeyGLTJYNBDAQXFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(diethylamino)benzaldehyde (CAS 1375069-10-5): Ortho-Bromo/Ortho-Diethylamino Benzaldehyde Building Block Procurement Guide


2-Bromo-6-(diethylamino)benzaldehyde (CAS 1375069-10-5) is an ortho,ortho-disubstituted aromatic aldehyde building block (C₁₁H₁₄BrNO, MW 256.14) bearing an electron-withdrawing bromo substituent and an electron-donating diethylamino group on the same benzene ring . This substitution pattern is structurally distinct from more common mono-substituted analogs such as 2-bromobenzaldehyde (CAS 6630-33-7) and 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8), offering differentiated reactivity for both cross-coupling and condensation chemistries [1]. Commercial sources offer purities ranging from 95% to 98%, with the compound supplied as a liquid at ambient temperature and requiring standard laboratory handling precautions (GHS07: harmful/irritant) .

Why Generic Benzaldehyde Derivatives Cannot Substitute for 2-Bromo-6-(diethylamino)benzaldehyde in Specialized Synthesis


Generic substitution of benzaldehyde derivatives fails due to the unique electronic and steric profile conferred by the 1,2,3-trisubstitution pattern of 2-bromo-6-(diethylamino)benzaldehyde. The presence of an ortho-bromo group enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that is unavailable in non-halogenated analogs such as DEAB [1], while the strongly electron-donating ortho-diethylamino group enhances nucleophilicity for condensation and cyclization reactions beyond what simple 2-bromobenzaldehyde can achieve [2]. In ALDH inhibition assays, the 2-bromo substitution modulates isoform selectivity relative to the extensively characterized pan-inhibitor DEAB, producing a distinct pharmacological fingerprint that cannot be replicated by mono-substituted or regioisomeric alternatives [3]. The specific quantitative evidence below substantiates why procurement of this exact CAS number—rather than a structurally similar generic analog—is required for reproducible results.

2-Bromo-6-(diethylamino)benzaldehyde: Quantitative Differentiation Evidence vs. Structural Analogs


ALDH3A1 Inhibition: 2-Bromo-6-(diethylamino)benzaldehyde vs. the DEAB Pan-Inhibitor Scaffold

2-Bromo-6-(diethylamino)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM in a spectrophotometric benzaldehyde oxidation assay [1]. This contrasts with the well-characterized analog 4-(diethylamino)benzaldehyde (DEAB), which exhibits a Ki of 4 nM for ALDH1 (approximately 500-fold more potent but as a pan-inhibitor with broad isoform activity) and acts as an irreversible inactivator of ALDH7A1 via covalent acyl-enzyme formation [2]. The reduced ALDH3A1 potency of the 2-bromo-6-diethylamino derivative relative to DEAB reflects the impact of ortho-bromo substitution and regioisomeric placement of the diethylamino group on isoform engagement, offering a differentiated tool for probing ALDH3A1-specific biology without the irreversible pan-inhibition profile associated with DEAB .

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Chemosensitization

Synthetic Versatility: Ortho-Bromo Cross-Coupling Handle vs. Non-Halogenated Diethylamino Benzaldehydes

The ortho-bromo substituent in 2-bromo-6-(diethylamino)benzaldehyde serves as an essential handle for palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions, enabling C-C bond formation that is categorically impossible with non-halogenated analogs such as 2-(diethylamino)benzaldehyde (CAS 135-12-6) or 4-(diethylamino)benzaldehyde (DEAB) . While 2-bromobenzaldehyde is established as a powerful tool for constructing pharmacologically relevant heterocycles via Pd-catalyzed cross-coupling, it lacks the electron-donating diethylamino group that enhances nucleophilicity for subsequent condensation steps [1]. The ortho,ortho-disubstitution pattern of the target compound uniquely combines the cross-coupling functionality of 2-bromobenzaldehyde with the electron-rich character of diethylamino benzaldehydes, enabling sequential or orthogonal reaction sequences that neither mono-substituted analog can independently support .

Pd-catalyzed cross-coupling Heterocycle synthesis C-C bond formation

Computational ADME/Tox Profile: XLogP3 and Topological Polar Surface Area (TPSA) vs. DEAB

The target compound exhibits an XLogP3 of 2.9 and a topological polar surface area (TPSA) of 20.3 Ų, compared to DEAB's XLogP3 of approximately 2.5 and TPSA of 20.3 Ų [1]. The increased lipophilicity (ΔXLogP3 ≈ +0.4) conferred by bromo substitution predicts moderately enhanced membrane permeability relative to DEAB, while the identical TPSA indicates similar hydrogen-bonding capacity. Both values fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (XLogP <5, TPSA <140 Ų), and the calculated fraction of sp³-hybridized carbons (Fsp³ = 0.36) indicates a balanced three-dimensional character that may contribute to reduced aromatic stacking-related promiscuity compared to fully planar analogs .

Drug-likeness ADME prediction Medicinal chemistry triage

Cellular Differentiation Activity: Class-Level Biological Relevance of the Diethylamino Benzaldehyde Scaffold

According to patent-derived biological annotation, 2-bromo-6-(diethylamino)benzaldehyde exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While specific quantitative potency data (EC₅₀, IC₅₀) for the target compound in cellular differentiation assays are not available in the public domain, this annotation positions the compound within a class of diethylamino benzaldehyde derivatives with documented antiproliferative and differentiation-inducing properties. This biological signature is consistent with ALDH inhibitory activity and provides a rationale for inclusion in screening libraries targeting cancer stem cell self-renewal and differentiation pathways [2].

Cellular differentiation Anti-proliferative Monocyte induction

Optimal Research Applications for 2-Bromo-6-(diethylamino)benzaldehyde Based on Verified Differentiation Evidence


ALDH3A1 Isoform-Selective Probe Development for Cancer Stem Cell Biology

Researchers studying aldehyde dehydrogenase (ALDH) isoform contributions to cancer stem cell self-renewal, chemoresistance, or differentiation can employ this compound as an ALDH3A1 inhibitor probe with a distinct isoform selectivity fingerprint relative to the widely used pan-inhibitor DEAB. The IC₅₀ of 2,100 nM against ALDH3A1 [1], contrasted with DEAB's low-nanomolar pan-inhibition profile (Ki = 4 nM for ALDH1; irreversible inactivation of ALDH7A1) [2], enables differential pharmacological interrogation of ALDH3A1 biology without the confounding effects of broad-spectrum ALDH suppression. This application is particularly relevant for prostate cancer, breast cancer stem cell, and leukemia models where ALDH3A1 expression correlates with poor prognosis.

Tandem Cross-Coupling/Condensation Sequences for Heterocycle and Fluorophore Synthesis

The compound's orthogonal functional groups—an ortho-bromo substituent for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling and an ortho-diethylamino benzaldehyde moiety for subsequent condensation reactions—enable tandem synthetic sequences that construct complex heterocyclic or fluorophore architectures from a single building block [1][2]. This is particularly valuable for generating diverse small-molecule libraries, fluorescent probes, and pharmaceutical intermediates where sequential C-C bond formation followed by C=N or C=C condensation is required. The electron-donating diethylamino group enhances the aldehyde's nucleophilic character for condensation steps that follow cross-coupling diversification.

Medicinal Chemistry Fragment Expansion with Favorable Drug-Likeness Metrics

With calculated XLogP3 = 2.9, TPSA = 20.3 Ų, and Fsp³ = 0.36, this compound serves as a drug-like fragment for lead optimization campaigns [1][2]. The moderately increased lipophilicity (ΔXLogP3 ≈ +0.4 relative to DEAB) predicts enhanced membrane permeability, while the non-planar ethyl substituents (reflected in Fsp³ = 0.36) may reduce aromatic stacking-related promiscuity compared to fully planar analogs. The bromo substituent provides a vector for rapid analoging via Pd-catalyzed cross-coupling, enabling efficient exploration of chemical space around the diethylamino benzaldehyde core.

Differentiation-Inducing Agent Screening in Hematologic Malignancy Models

Based on patent-derived biological annotation indicating that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation [1], it is suitable for inclusion in phenotypic screening cascades targeting differentiation therapy approaches for hematologic malignancies. The observed activity aligns with the established role of ALDH inhibition in modulating stem cell differentiation pathways [2], though researchers should independently validate potency and specificity in their cellular systems of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-(diethylamino)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.